molecular formula C10H7FN2O2 B11893672 6-Fluoro-7-methyl-8-nitroquinoline

6-Fluoro-7-methyl-8-nitroquinoline

Cat. No.: B11893672
M. Wt: 206.17 g/mol
InChI Key: UIJUNDGCSKQXHF-UHFFFAOYSA-N
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Description

6-Fluoro-7-methyl-8-nitroquinoline is a fluorinated quinoline derivative known for its unique chemical properties and potential applications in various fields. The incorporation of fluorine, methyl, and nitro groups into the quinoline structure enhances its biological activity and chemical reactivity, making it a valuable compound in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoro-7-methyl-8-nitroquinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 7-methylquinoline, followed by fluorination. The nitration is usually carried out using a mixture of nitric acid and sulfuric acid, while the fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and fluorination steps to ensure consistent product quality and yield. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-7-methyl-8-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Potassium permanganate in an alkaline medium

Major Products Formed:

    Nucleophilic Substitution: Various substituted quinolines depending on the nucleophile used.

    Reduction: 6-Fluoro-7-methyl-8-aminoquinoline.

    Oxidation: 6-Fluoro-7-carboxy-8-nitroquinoline

Scientific Research Applications

6-Fluoro-7-methyl-8-nitroquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, antineoplastic, and antiviral activities. It has shown promise in the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and as a precursor for agrochemicals .

Mechanism of Action

The mechanism of action of 6-Fluoro-7-methyl-8-nitroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 6-Fluoro-7-methyl-8-nitroquinoline is unique due to the combined presence of fluorine, methyl, and nitro groups, which confer enhanced biological activity and chemical versatility. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

6-fluoro-7-methyl-8-nitroquinoline

InChI

InChI=1S/C10H7FN2O2/c1-6-8(11)5-7-3-2-4-12-9(7)10(6)13(14)15/h2-5H,1H3

InChI Key

UIJUNDGCSKQXHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C=CC=NC2=C1[N+](=O)[O-])F

Origin of Product

United States

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